Echinoside A

Topoisomerase IIα inhibitor Anticancer mechanism DNA damage

Echinoside A (CAS 75410-53-6) is a structurally defined sulfated holostane-type tetrasaccharide triterpene glycoside that cannot be generically substituted by other sea cucumber saponins. Its unique mechanism—competitive displacement of DNA from the Top2α DNA-binding domain and preferential interference with the prestrand passage cleavage/religation equilibrium—distinguishes it from etoposide and merbarone. For bone metabolism studies, it demonstrates superior in vivo efficacy over Holothurin A in ovariectomized mouse models. In hepatocellular carcinoma research, it induces mitochondrial apoptosis while leaving NF-κB signaling intact, unlike its desulfated analog Ds-echinoside A. Procure this compound for pathway-specific Top2α studies, bone anabolic target validation, or sulfation-dependent SAR investigations.

Molecular Formula C54H88NaO26S+
Molecular Weight 1208.3 g/mol
CAS No. 75410-53-6
Cat. No. B1199653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinoside A
CAS75410-53-6
Synonymsechinoside A
holothurin A2
Molecular FormulaC54H88NaO26S+
Molecular Weight1208.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+]
InChIInChI=1S/C54H88O26S.Na/c1-23(2)11-10-15-52(8)53(66)18-17-51(7)25-12-13-30-49(4,5)32(14-16-50(30,6)26(25)19-31(57)54(51,53)48(65)79-52)75-47-43(35(60)29(22-71-47)80-81(67,68)69)78-44-37(62)36(61)40(24(3)72-44)76-46-39(64)42(34(59)28(21-56)74-46)77-45-38(63)41(70-9)33(58)27(20-55)73-45;/h19,23-25,27-47,55-64,66H,10-18,20-22H2,1-9H3,(H,67,68,69);/q;+1
InChIKeyJEBRMYZXRSTSKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echinoside A CAS 75410-53-6: A Sulfated Holostane Tetrasaccharide Saponin with Differentiated Topoisomerase IIα Targeting


Echinoside A (CAS 75410-53-6) is a sulfated holostane-type tetrasaccharide triterpene glycoside (saponin) first isolated from sea cucumber species including Actinopyga echinites and Pearsonothuria graeffei [1]. It is structurally characterized by a lanostane-18(20)-lactone aglycone core and a branched tetrasaccharide chain bearing a sulfate group at the C-4 position of the xylose residue, existing as the sodium salt (C54H87NaO26S, MW ~1208.3 g/mol) [2][3]. Echinoside A is recognized as a representative sea cucumber saponin and is also referred to as holothurin A2 in some classifications [4].

Why Echinoside A Cannot Be Substituted by Generic Sea Cucumber Saponins


While sea cucumber saponins share a common holostane backbone, generic substitution of Echinoside A with close analogs is precluded by structure-dependent divergence in both target engagement and phenotypic outcomes. The presence and position of the sulfate group, the specific tetrasaccharide composition, and subtle variations in the side chain at the C-20 position critically modulate biological activity. Direct comparative studies demonstrate that Echinoside A exhibits a distinct mechanism of action on topoisomerase IIα, superior bone-protective efficacy over Holothurin A, and differential NF-κB pathway modulation compared to its desulfated analog Ds-echinoside A [1][2][3]. These findings underscore that procurement decisions for research targeting these specific pathways cannot rely on general claims of 'sea cucumber saponin activity' and must be compound-specific.

Quantitative Evidence Guide: Echinoside A Differentiation from Analogs


Unique Topoisomerase IIα Catalytic Interference Versus Classical Inhibitors

Echinoside A exhibits a unique mechanism of topoisomerase IIα (Top2α) inhibition distinct from classical poisons and catalytic inhibitors. Unlike etoposide, which stabilizes the cleavage complex, Echinoside A inhibits the noncovalent binding of Top2α to DNA by directly competing with DNA for the enzyme's DNA-binding domain, and it preferentially interferes with the prestrand passage cleavage/religation equilibrium [1]. This interference is quantified by a reduction in Top2α-DNA binding in a competitive ELISA assay [1].

Topoisomerase IIα inhibitor Anticancer mechanism DNA damage

Superior In Vivo Bone-Protective Efficacy Over Holothurin A in OVX Mouse Model

In a direct comparative study, Echinoside A (EA) demonstrated superior efficacy in improving bone mineral density and trabecular bone architecture compared to Holothurin A (HA) in ovariectomized mice, despite both compounds sharing the same core structure and differing only in the C-20 side chain [1]. EA treatment (dose not specified in abstract, but administered orally for 90 days) led to a more pronounced increase in bone mineral density and bone apposition rate, and a greater reversal of trabecular bone loss compared to HA [1].

Osteoporosis Bone turnover Ovariectomized mouse model

Differential Apoptotic Potency and NF-κB Modulation Versus Desulfated Analog Ds-echinoside A

Direct comparison of Echinoside A (EA) and its desulfated analog Ds-echinoside A (DSEA) in HepG2 hepatocellular carcinoma cells revealed distinct differences in apoptotic potency and pathway engagement. Both compounds induced apoptosis via the mitochondrial pathway, but DSEA-induced apoptosis was 'more potent' than EA-induced apoptosis [1]. Furthermore, DSEA significantly decreased NF-κB expression, while EA did not affect NF-κB expression under the same conditions [1]. In vivo, DSEA (2.5 mg/kg) reduced H22 tumor weight by 55.0%, compared to 49.8% for EA at the same dose [1].

Apoptosis Hepatocellular carcinoma NF-κB signaling

Comparative Cytotoxicity Profile in HeLa and HUVEC Cells

In a study comparing three sea cucumber saponins, Echinoside A exhibited the most potent cytotoxic activity against HeLa cervical cancer cells (IC50 = 1.9 ± 0.07 µg/mL) compared to 24-dehydroechinoside A (IC50 = 2.57 ± 0.18 µg/mL) and Holothurin A (IC50 = 6.8 ± 0.23 µg/mL) [1]. However, against HUVEC normal endothelial cells, Echinoside A was less cytotoxic (IC50 = 10.4 ± 0.32 µg/mL) than 24-dehydroechinoside A (IC50 = 4.4 ± 0.13 µg/mL), indicating a degree of selectivity [1].

Cytotoxicity IC50 HeLa cells

High-Value Application Scenarios for Echinoside A Procurement


Mechanistic Studies of Non-Classical Topoisomerase IIα Inhibition

Echinoside A serves as a unique chemical probe to investigate non-canonical Top2α inhibition. Its distinct mode of action—competing with DNA for the Top2α DNA-binding domain and preferentially interfering with the prestrand passage cleavage/religation equilibrium—provides a tool to dissect Top2α catalytic cycle steps distinct from those targeted by etoposide or merbarone [1]. Procurement is justified for researchers aiming to elucidate Top2α biology, study DNA damage response pathways triggered by non-covalent Top2-DNA interaction interference, or screen for synthetic lethality partners in cancer models.

Osteoporosis Research Requiring Superior In Vivo Efficacy in Bone Remodeling

For in vivo studies of postmenopausal osteoporosis using the ovariectomized mouse model, Echinoside A is the preferred compound over Holothurin A due to its demonstrated superior efficacy in improving bone mineral density and reversing trabecular bone loss [2]. This scenario is relevant for groups investigating the structure-activity relationship (SAR) of sea cucumber saponins in bone metabolism or seeking to validate the PI3K/AKT/β-catenin and OPG/RANKL/NF-κB pathways as therapeutic targets for bone anabolic agents.

Apoptosis Research with Controlled NF-κB Pathway Modulation

Echinoside A is a critical comparator for Ds-echinoside A in studies dissecting the role of saponin sulfation in cancer cell apoptosis and NF-κB signaling. The finding that EA induces apoptosis via the mitochondrial pathway without affecting NF-κB expression, in contrast to DSEA which both induces more potent apoptosis and suppresses NF-κB, positions EA as a valuable tool for experiments requiring apoptotic induction while leaving the NF-κB pathway intact [3]. This is essential for research in hepatocellular carcinoma models and for understanding the molecular basis of saponin bioactivity.

Comparative Cytotoxicity Profiling Against Cervical Cancer Cell Models

Researchers focused on cervical cancer (e.g., HeLa cell line) will find Echinoside A advantageous over Holothurin A and 24-dehydroechinoside A due to its significantly lower IC50 value (1.9 µg/mL), indicating higher potency [4]. Furthermore, its reduced toxicity towards normal HUVEC cells compared to 24-dehydroechinoside A suggests it may be a more suitable lead for developing agents with an improved therapeutic index for this cancer type, guiding procurement for SAR studies and preclinical evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echinoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.